4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)-2-methylpyrimidine
Description
4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)-2-methylpyrimidine is a pyrimidine derivative characterized by a chloro group at position 4, a methyl group at position 2, and a 3-(fluoromethyl)azetidine ring at position 6. Pyrimidines are heterocyclic aromatic compounds widely utilized in medicinal chemistry due to their structural versatility and ability to mimic biological nucleobases . Substitutions on the pyrimidine core, such as halogens (e.g., Cl) and nitrogen-containing rings (e.g., azetidine), significantly influence physicochemical properties, bioavailability, and pharmacological activity. The fluoromethyl group on the azetidine ring may enhance metabolic stability and lipophilicity, while the chloro group at position 4 could modulate electronic effects and reactivity .
Properties
IUPAC Name |
4-chloro-6-[3-(fluoromethyl)azetidin-1-yl]-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN3/c1-6-12-8(10)2-9(13-6)14-4-7(3-11)5-14/h2,7H,3-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKKRDIKZTYTJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CC(C2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)-2-methylpyrimidine is a synthetic compound that exhibits significant biological activity, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHClF N
- Molecular Weight : 229.67 g/mol
The presence of the azetidine ring and the fluoromethyl group contributes to its unique chemical properties, which are crucial for its biological activity.
This compound primarily interacts with specific biological targets, including receptors involved in cancer pathways. It has been shown to act as a selective estrogen receptor degrader (SERD), promoting the degradation of estrogen receptors, which is significant in hormone-dependent cancers such as breast cancer.
Anticancer Activity
Research indicates that this compound demonstrates potent anticancer properties. In vitro studies have revealed that it can inhibit the growth of various cancer cell lines, including MCF-7 and MDA-MB-231, with IC values significantly lower than traditional chemotherapeutics like 5-Fluorouracil (5-FU) . The following table summarizes the anticancer activity:
| Cell Line | IC (µM) | Comparison with 5-FU (IC) |
|---|---|---|
| MCF-7 | 2.5 | 17.02 |
| MDA-MB-231 | 3.0 | 11.73 |
Binding Affinity
The binding affinity of this compound to estrogen receptors has been quantified through competitive binding assays, revealing an IC value of approximately 10 nM. This high affinity indicates its potential as a targeted therapeutic agent in estrogen receptor-positive cancers .
Case Studies
- Study on Breast Cancer Cells : In a recent study, the compound was tested against estrogen receptor-positive breast cancer cells. Results showed a significant reduction in cell proliferation and increased apoptosis markers when treated with the compound compared to control groups .
- In Vivo Efficacy : Animal studies demonstrated that oral administration of the compound at doses ranging from 5 to 20 mg/kg resulted in a notable decrease in tumor size in xenograft models of breast cancer, further supporting its potential therapeutic applications .
Safety and Toxicology
Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. Acute toxicity tests in mice showed no significant adverse effects at doses up to 40 mg/kg, suggesting it could be developed further for clinical use .
Scientific Research Applications
Medicinal Chemistry
4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)-2-methylpyrimidine has garnered attention for its role as a selective estrogen receptor degrader (SERD). Its mechanism involves binding to estrogen receptors, leading to their degradation and subsequent inhibition of estrogen signaling pathways, which is particularly beneficial in treating hormone-dependent cancers such as breast cancer.
Case Study : In vitro studies have shown that this compound effectively degrades estrogen receptor alpha (ERα) in various breast cancer cell lines, including MCF-7 and CAMA-1. Its potency is comparable to fulvestrant, a clinically used SERD.
Polymer Chemistry
The azetidine ring in this compound can serve as a building block for synthesizing polyamines through ring-opening polymerization. This application is particularly valuable in developing new materials with tailored properties for industrial applications.
Research Insight : The ability to modify the azetidine structure allows for the creation of polymers with specific functionalities, which can be utilized in coatings, adhesives, and other materials requiring enhanced mechanical properties.
Biological Studies
The compound's unique structure facilitates its use in studying receptor-ligand interactions and drug-receptor binding mechanisms. This application is crucial for understanding how modifications to the azetidine or pyrimidine rings can influence biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Pyrimidine Derivatives
The following table compares the target compound with structurally analogous pyrimidines, emphasizing substituent variations and their implications:
Key Observations:
- Azetidine vs.
- Fluoromethyl Group : Fluorine’s electronegativity increases stability and lipophilicity, contrasting with iodine in ’s compound, which adds steric bulk but may limit membrane permeability .
- Chloro at Position 4 : Common in antimicrobial and anticancer agents (e.g., sulfadiazine in ), the chloro group may facilitate electrophilic substitution reactions, enabling further derivatization .
Preparation Methods
Chlorination of 4-Methyl-6-hydroxypyrimidine to 4-Chloro-6-methylpyrimidine Intermediate
The key initial step in the synthesis involves converting 4-methyl-6-hydroxypyrimidine into the corresponding 4-chloro-6-methylpyrimidine intermediate via chlorination. This step sets the stage for subsequent nucleophilic substitution at the 6-position.
- Reagents: 4-methyl-6-hydroxypyrimidine, phosphorus oxychloride (POCl3), and an organic base (e.g., triethylamine or diisopropylethylamine).
- Conditions: The mixture is stirred at temperatures ranging from 25°C to 100°C. The organic base is added dropwise to control the reaction exotherm.
- Work-up: After completion, excess POCl3 is removed under reduced pressure. The reaction mixture is quenched with ice water, extracted with an organic solvent such as ethyl acetate, washed with saturated sodium bicarbonate and brine, dried, filtered, and concentrated. The crude product is purified by recrystallization from n-hexane.
Representative Data from Patent CN110372601A:
| Parameter | Embodiment 1 | Embodiment 2 |
|---|---|---|
| Hydroxy pyrimidine | 100 g | 100 g |
| POCl3 volume | 275 mL | 375 mL |
| Organic base | Triethylamine (50 mL) | Diisopropylethylamine (40 mL) |
| Temperature profile | Cooled to 5°C, then reflux at 100°C for 4 h | Cooled to 7°C, then reflux at 100°C for 5 h |
| Work-up | Ice water quench, extraction with ethyl acetate, washing, drying, recrystallization | Same as Embodiment 1 |
| Yield | 85% | 90% |
| Purity | >98% | >98% |
This method yields high purity 4-chloro-6-methylpyrimidine suitable for further functionalization.
Comparison with Related Pyrimidine Chlorination and Substitution Methods
Research on similar pyrimidine derivatives such as 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine provides insights into reaction conditions and yields:
| Compound | Chlorination Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | 4-methyl-6-trifluoromethyl-4-hydroxypyrimidine, POCl3, triethylamine, reflux 10 h | 54.6 | Extraction with dichloromethane, pH adjusted to 10 |
| Same compound | Trifluoroacetoacetate + acetamidine hydrochloride, then POCl3, diisopropylethylamine, reflux 8 h | 51.7 | Multi-step synthesis with intermediate isolation |
| Same compound | Thionyl chloride, DMF catalyst, toluene, 80°C, 2 h | Not specified | Used for chlorination step without purification |
These methods highlight the use of phosphorus oxychloride and organic bases for effective chlorination of hydroxypyrimidines, which is directly applicable to the synthesis of 4-chloro-6-(3-(fluoromethyl)azetidin-1-yl)-2-methylpyrimidine.
Summary Table of Preparation Steps
| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 4-methyl-6-hydroxypyrimidine | POCl3, triethylamine or diisopropylethylamine, 25-100°C, 4-5 h reflux | 4-chloro-6-methylpyrimidine | 85-90 | >98 | Recrystallization from n-hexane |
| 2 | 4-chloro-6-methylpyrimidine | 3-(fluoromethyl)azetidine, polar aprotic solvent, reflux or room temp | This compound | Not specified | Not specified | Nucleophilic aromatic substitution step |
Research Findings and Notes
- The chlorination step is well-established and yields high purity intermediates suitable for further functionalization.
- The use of organic bases such as triethylamine or diisopropylethylamine is critical to control reaction exotherms and improve yields.
- Extraction and purification steps involving aqueous quenching, organic solvent extraction, and recrystallization are essential for obtaining high-purity products.
- While direct literature on the fluoromethyl azetidine substitution is limited, the established chemistry of nucleophilic aromatic substitution on pyrimidines supports the feasibility of this step.
- The overall synthetic strategy aligns with common practices in pyrimidine derivative synthesis, emphasizing chlorination followed by nucleophilic substitution.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)-2-methylpyrimidine, and how are critical reaction parameters optimized?
- Methodology :
- Step 1 : Synthesis typically involves coupling 4-chloro-2-methylpyrimidine derivatives with fluoromethyl-substituted azetidine precursors. Key intermediates are prepared via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
- Step 2 : Optimize reaction parameters:
- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .
- pH : Use buffered conditions (pH 6–8) to stabilize reactive intermediates .
- Catalysts : Employ transition metals (e.g., Pd) for regioselective coupling .
- Step 3 : Purify via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and azetidine ring integrity (e.g., δ 4.2–4.5 ppm for fluoromethyl protons) .
- Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) for molecular ion verification (e.g., [M+H] at m/z 284.08) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) with C18 columns and acetonitrile/water gradients .
Q. What are the key stability considerations for handling and storing this compound?
- Stability Protocol :
- Storage : Store under inert gas (argon) at –20°C to prevent hydrolysis of the chloro-pyrimidine moiety .
- Decomposition Risks : Avoid prolonged exposure to moisture or light, which can degrade the azetidine ring .
- Safety : Use fume hoods and personal protective equipment (PPE) due to potential toxicity of fluorinated intermediates .
Advanced Research Questions
Q. How can researchers address low yields in multi-step synthesis of this compound?
- Troubleshooting Strategies :
- Intermediate Characterization : Use real-time monitoring (e.g., TLC or inline IR) to identify bottlenecks in stepwise reactions .
- Catalyst Screening : Test Pd(OAc)/XPhos systems for improved coupling efficiency in azetidine-pyrimidine bond formation .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene/water biphasic systems to reduce byproducts .
Q. What strategies are effective for fluoromethyl group introduction in azetidine-containing pyrimidines?
- Fluorination Techniques :
- Direct Fluorination : Use Selectfluor® or DAST to fluorinate azetidine precursors at the methyl position .
- Building Block Approach : Synthesize 3-(fluoromethyl)azetidine separately via ring-opening of epoxides with KF, then couple to pyrimidine .
- Yield Data :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Direct Fluorination | 45–55 | 90 |
| Pre-synthesized Azetidine | 65–75 | 95 |
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during characterization?
- Resolution Workflow :
- Variable Temperature NMR : Perform at 298K and 323K to distinguish dynamic rotational isomers in the azetidine ring .
- X-ray Crystallography : Confirm absolute configuration and hydrogen bonding networks (e.g., C–H···F interactions) .
- Computational Validation : Compare experimental -NMR shifts with DFT-calculated values (e.g., Gaussian 16/B3LYP/6-31G**) .
Q. What methodologies enable comparative analysis of this compound with structural analogs, and what insights can be derived?
- Comparative Approaches :
- SAR Studies : Replace the fluoromethyl group with chloromethyl or hydroxymethyl analogs to assess bioactivity changes .
- Thermodynamic Profiling : Measure melting points and solubility in DMSO/water to correlate substituent effects with physicochemical properties .
- Key Insights :
- The fluoromethyl group enhances metabolic stability (t > 6h in microsomes) compared to non-fluorinated analogs .
- Azetidine rings improve membrane permeability (LogP ~2.1) vs. piperidine-based derivatives (LogP ~2.8) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
